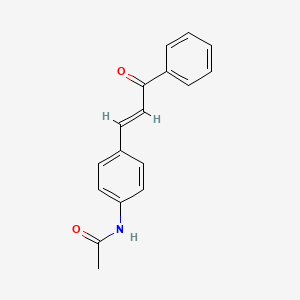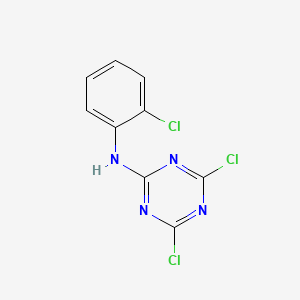
bradykinin, (hydroxy-Pro)(3)-Lys-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bradykinin, (hydroxy-Pro)(3)-Lys-, is a peptide that belongs to the family of kinins. It is a potent vasodilator and plays a crucial role in inflammation, pain, and cardiovascular diseases. Bradykinin, (hydroxy-Pro)(3)-Lys-, is synthesized by the enzymatic activity of kininogenases, which cleave kininogens to release kinins.
Wirkmechanismus
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, exerts its biological effects by binding to two G protein-coupled receptors, B1 and B2. B2 receptors are constitutively expressed, whereas B1 receptors are induced in response to tissue injury or inflammation. The binding of bradykinin to B2 receptors leads to the activation of phospholipase C, which results in the production of inositol triphosphate and diacylglycerol. Inositol triphosphate activates calcium channels, leading to an increase in intracellular calcium levels. Diacylglycerol activates protein kinase C, which phosphorylates various proteins, leading to their activation or inhibition. The activation of B1 receptors leads to the activation of the mitogen-activated protein kinase pathway, which results in the activation of various transcription factors.
Biochemical and Physiological Effects
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has various biochemical and physiological effects, including vasodilation, increased vascular permeability, bronchoconstriction, pain, and inflammation. It also stimulates the release of various cytokines, chemokines, and growth factors, which play a crucial role in tissue repair and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is a potent research tool for studying the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs. However, the use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has some limitations. The effects of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, are short-lived, and it is rapidly degraded by kininases. Therefore, its effects need to be studied in real-time, and its degradation needs to be inhibited.
Zukünftige Richtungen
The future directions of research on bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, include the development of novel drugs that target kinin receptors for the treatment of cardiovascular diseases, pain, and inflammation. The role of kinins in tissue repair and regeneration needs to be further explored. The use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, in drug discovery and development needs to be further investigated. The development of novel methods for the stabilization of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, and its analogs is also an area of future research.
Synthesemethoden
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is synthesized by the enzymatic cleavage of high molecular weight kininogen by kininogenases. The kininogenases cleave the kininogen at specific sites to release the kinins, which include bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-. The kininogenases are present in various tissues, including the liver, pancreas, kidneys, and endothelial cells.
Wissenschaftliche Forschungsanwendungen
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has been extensively studied for its role in inflammation, pain, and cardiovascular diseases. It is used as a research tool to study the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs.
Eigenschaften
CAS-Nummer |
113662-39-8 |
|---|---|
Molekularformel |
C10H7Li2O6P |
Molekulargewicht |
0 |
Synonyme |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




